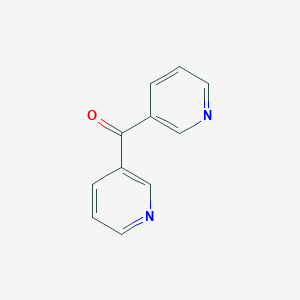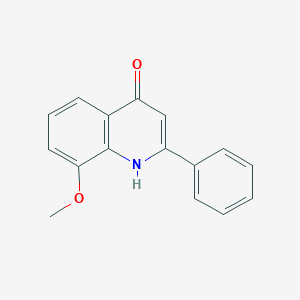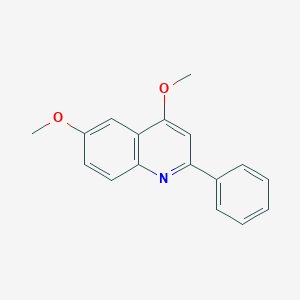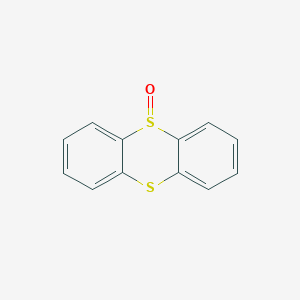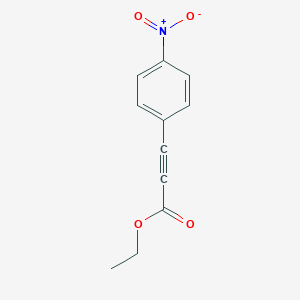![molecular formula C16H15N3 B189152 (2z)-{[4-(Dimethylamino)phenyl]imino}(phenyl)ethanenitrile CAS No. 10050-86-9](/img/structure/B189152.png)
(2z)-{[4-(Dimethylamino)phenyl]imino}(phenyl)ethanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2z)-{[4-(Dimethylamino)phenyl]imino}(phenyl)ethanenitrile is a chemical compound that belongs to the class of imines. It is also known as DAPEN, and its molecular formula is C17H17N3. This compound has been the subject of extensive research due to its potential applications in various fields of science and technology.
Wissenschaftliche Forschungsanwendungen
DAPEN has been extensively studied for its potential applications in various fields of science and technology. Some of the research areas where DAPEN has been investigated include:
1. Organic synthesis: DAPEN has been used as a building block in the synthesis of various organic compounds.
2. Medicinal chemistry: DAPEN has been investigated for its potential as a drug candidate for the treatment of various diseases.
3. Material science: DAPEN has been used as a precursor for the synthesis of various materials, including metal-organic frameworks.
Wirkmechanismus
The mechanism of action of DAPEN is not fully understood. However, it is believed to act as a chelating agent, forming complexes with metal ions. DAPEN has been shown to be a potent inhibitor of metalloproteinases, which are enzymes that play a role in various physiological processes, including tissue remodeling and angiogenesis.
Biochemical and Physiological Effects:
DAPEN has been shown to have various biochemical and physiological effects. Some of these effects include:
1. Inhibition of metalloproteinases: DAPEN has been shown to inhibit the activity of various metalloproteinases, including MMP-2 and MMP-9.
2. Antimicrobial activity: DAPEN has been shown to have antimicrobial activity against various bacteria and fungi.
3. Cytotoxicity: DAPEN has been shown to have cytotoxic effects against various cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
DAPEN has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to be stable under various conditions. However, DAPEN has some limitations as well. It is insoluble in water, which limits its use in aqueous systems. Additionally, DAPEN has been shown to be toxic to some cell lines, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on DAPEN. Some of these include:
1. Investigation of the mechanism of action: Further studies are needed to elucidate the mechanism of action of DAPEN.
2. Development of new drug candidates: DAPEN has shown promising results as a drug candidate for the treatment of various diseases. Further studies are needed to develop new drug candidates based on DAPEN.
3. Exploration of new applications: DAPEN has potential applications in various fields of science and technology. Further studies are needed to explore new applications of DAPEN.
Conclusion:
In conclusion, (2z)-{[4-(Dimethylamino)phenyl]imino}(phenyl)ethanenitrile is a chemical compound that has been extensively studied for its potential applications in various fields of science and technology. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further studies are needed to fully understand the potential of DAPEN in various fields of science and technology.
Synthesemethoden
The synthesis of DAPEN involves the reaction of 4-(dimethylamino)benzaldehyde with phenylacetonitrile. The reaction is catalyzed by acetic acid and is carried out under reflux conditions. The product is obtained as a yellow solid after purification using column chromatography.
Eigenschaften
| 10050-86-9 | |
Molekularformel |
C16H15N3 |
Molekulargewicht |
249.31 g/mol |
IUPAC-Name |
N-[4-(dimethylamino)phenyl]benzenecarboximidoyl cyanide |
InChI |
InChI=1S/C16H15N3/c1-19(2)15-10-8-14(9-11-15)18-16(12-17)13-6-4-3-5-7-13/h3-11H,1-2H3 |
InChI-Schlüssel |
CGIGSJWVCYXZFH-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)N=C(C#N)C2=CC=CC=C2 |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)N=C(C#N)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


